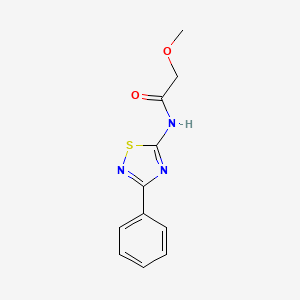

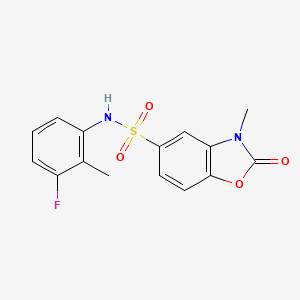

![molecular formula C16H13N3O2S B5835978 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5835978.png)

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide” is a derivative of thiazolidinone . Thiazolidinone derivatives are heterocyclic bioactive compounds . They have been synthesized from isoniazid (INH) and screened as antimycobacterial agents against M. tuberculosis H37Rv strain .

Synthesis Analysis

The synthesis of similar compounds involves the cyclocondensation of N-arylideneisonicotinohydrazide derivatives (imine Schiff’s bases) with thiolactic acid . The initial compounds were synthesized by the reaction of isoniazid with appropriate benzaldehyde .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazoles have been shown to undergo various chemical reactions due to the presence of nitrogen and sulfur in the ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

MTA has shown potential in various scientific research fields. In cancer therapy, MTA has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MTA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, MTA has been found to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy.

In neuroprotection, MTA has been shown to protect neurons from oxidative stress and inflammation, which are common causes of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MTA has also been found to improve cognitive function in animal models of Alzheimer's disease.

In anti-inflammatory activities, MTA has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Mécanisme D'action

MTA's mechanism of action is not fully understood, but it is believed to act through multiple pathways. MTA has been found to inhibit the activity of certain enzymes, such as histone deacetylases and topoisomerases, which are involved in DNA replication and repair. MTA has also been found to activate certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation.

Biochemical and Physiological Effects:

MTA has been found to have various biochemical and physiological effects. In cancer cells, MTA has been found to induce cell cycle arrest, inhibit angiogenesis, and suppress metastasis. In neurons, MTA has been found to increase the expression of certain neuroprotective proteins, such as BDNF and NGF. Inflammatory cells, MTA has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

Avantages Et Limitations Des Expériences En Laboratoire

MTA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions, making it easy to handle and store. However, MTA has some limitations as well. It is not water-soluble, which can make it difficult to administer in certain experiments. In addition, MTA's mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Orientations Futures

There are several future directions for MTA research. In cancer therapy, further studies are needed to determine the optimal dosage and combination therapy with other drugs. In neuroprotection, more research is needed to determine the long-term effects of MTA and its potential for clinical use. In anti-inflammatory activities, more studies are needed to determine the specific mechanisms of MTA's action and its potential for treating inflammatory diseases.

Conclusion:

MTA is a thiazole derivative that has shown promising results in various scientific research fields. Its potential in cancer therapy, neuroprotection, and anti-inflammatory activities make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and its potential for clinical use.

Méthodes De Synthèse

MTA can be synthesized by the reaction of 4-methoxyphenyl isothiocyanate and isonicotinic acid in the presence of a base. The reaction yields MTA as a white crystalline solid with a melting point of 196-198°C.

Propriétés

IUPAC Name |

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-21-13-4-2-11(3-5-13)14-10-22-16(18-14)19-15(20)12-6-8-17-9-7-12/h2-10H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJPHMZCLHQBTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

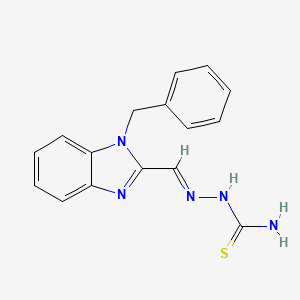

![2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5835921.png)

![N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide](/img/structure/B5835934.png)

![3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide](/img/structure/B5835937.png)

![N-[2-(4-morpholinyl)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5835944.png)

![2,5-dimethyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5835952.png)

![4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehyde](/img/structure/B5835964.png)

![1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5835984.png)

![2-(2-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5835988.png)